tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate
CAS No.:
Cat. No.: VC20363336
Molecular Formula: C8H18N2O3
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N2O3 |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | tert-butyl N-(2-methoxyethylamino)carbamate |
| Standard InChI | InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10-9-5-6-12-4/h9H,5-6H2,1-4H3,(H,10,11) |
| Standard InChI Key | IPFYZEJBPAOSEY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NNCCOC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate consists of a hydrazine core functionalized with two groups:
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A tert-butoxycarbonyl (Boc) group at the N1 position, which acts as a protective moiety for amines.
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A 2-methoxyethyl substituent at the N2 position, introducing steric bulk and polar character .
The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during synthetic processes, while the methoxyethyl chain modulates electronic and steric properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂O₃ |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 957761-27-2 |
| Synonyms | 1-N-Boc-1-(2-methoxyethyl)hydrazine; tert-butyl N-amino-N-(2-methoxyethyl)carbamate |
Synthesis and Reaction Pathways
Preparation Method
The synthesis of tert-butyl carbazate derivatives typically involves the reaction of hydrazine hydrate with Boc-protecting agents. A patented method for tert-butyl carbazate (CN101823986A) provides a foundational approach :
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Reaction Setup: Hydrazine hydrate and isopropyl alcohol are cooled to -5°C in a reactor.
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Boc Protection: Boc anhydride dissolved in isopropyl alcohol is slowly added to the mixture, maintaining temperatures below 0°C to minimize side reactions.
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Workup: Post-reaction, isopropyl alcohol is distilled off, and the product is extracted with dichloromethane, dried with sodium sulfate, and recrystallized using n-hexane .
For tert-butyl 2-(2-methoxyethyl)hydrazinecarboxylate, this method can be adapted by substituting hydrazine hydrate with 2-methoxyethylhydrazine or introducing the methoxyethyl group post-Boc protection.
Table 2: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Temperature | -5°C to 0°C (during addition) |
| Solvent | Isopropyl alcohol, dichloromethane |
| Recrystallization Solvent | n-Hexane |
| Yield | High (exact yield unspecified) |
Reaction Mechanism
The Boc group is introduced via nucleophilic acyl substitution, where the hydrazine’s amine attacks the electrophilic carbonyl carbon of Boc anhydride. The methoxyethyl group is incorporated either prior to or after Boc protection, depending on the synthetic route .
Physicochemical Properties
Stability and Solubility
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Stability: The Boc group confers stability under basic and neutral conditions but is labile in acidic environments, enabling selective deprotection.
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Solubility: High solubility in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) and moderate solubility in alcohols (e.g., isopropyl alcohol) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s dual functionality makes it valuable for:
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Peptide Synthesis: As a protected hydrazine, it participates in segment condensation.
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Heterocycle Formation: Reacts with carbonyl compounds to form hydrazones, precursors to pyrazoles and triazoles .
Case Study: Benzylidene Derivative
Reaction with benzaldehyde yields (E)-tert-butyl 2-benzylidene-1-(2-methoxyethyl)hydrazinecarboxylate (CAS 1956426-88-2), a hydrazone with applications in coordination chemistry and catalysis .
Table 3: Derivative Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 278.35 g/mol |
| Application | Ligand synthesis, drug discovery |
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